Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate
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Overview
Description
Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group with a methylsulfanyl substituent, and an imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imino group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3Z)-3-ethoxy-3-{[2-(methylthio)phenyl]imino}propanoate
- Ethyl (3Z)-3-ethoxy-3-{[2-(ethylsulfanyl)phenyl]imino}propanoate
- Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfinyl)phenyl]imino}propanoate
Uniqueness
Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical transformations that are not possible with other substituents. This makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
861397-42-4 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-(2-methylsulfanylphenyl)iminopropanoate |
InChI |
InChI=1S/C14H19NO3S/c1-4-17-13(10-14(16)18-5-2)15-11-8-6-7-9-12(11)19-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
WLEOCIGVFBKXLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=CC=C1SC)CC(=O)OCC |
Origin of Product |
United States |
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